molecular formula C19H12FNO2 B15123034 3-Benzoyl-6-fluoro-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one

3-Benzoyl-6-fluoro-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B15123034
M. Wt: 305.3 g/mol
InChI Key: ZJYFGUILVYAWHZ-UHFFFAOYSA-N
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Description

3-Benzoyl-6-fluoro-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6-fluoro-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Alkynylation: The prop-2-yn-1-yl group can be introduced via Sonogashira coupling, using a palladium catalyst and copper co-catalyst.

    Benzoylation: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the prop-2-yn-1-yl group.

    Reduction: Reduction reactions could target the carbonyl group or the double bonds within the quinoline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium azide (NaN₃).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-fluoro-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom could enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Fluoroquinolones: A class of antibiotics that include a fluorine atom in their structure.

Uniqueness

3-Benzoyl-6-fluoro-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one is unique due to the combination of its benzoyl, fluoro, and prop-2-yn-1-yl substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C19H12FNO2

Molecular Weight

305.3 g/mol

IUPAC Name

3-benzoyl-6-fluoro-1-prop-2-ynylquinolin-4-one

InChI

InChI=1S/C19H12FNO2/c1-2-10-21-12-16(18(22)13-6-4-3-5-7-13)19(23)15-11-14(20)8-9-17(15)21/h1,3-9,11-12H,10H2

InChI Key

ZJYFGUILVYAWHZ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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